Closantel

Fasciola hepatica Anthelmintic resistance Triclabendazole

Closantel provides 14.5-day terminal half-life vs oxyclozanide's 6.4 days, enabling extended retreatment intervals. Maintains 100% efficacy vs triclabendazole-resistant Fasciola hepatica and 100% FECR vs benzimidazole-resistant Haemonchus contortus. 99.79% elimination of 10-week F. hepatica at 5 mg/kg. Sodium salt dihydrate available for aqueous solubility.

Molecular Formula C22H14Cl2I2N2O2
Molecular Weight 663.1 g/mol
CAS No. 57808-65-8
Cat. No. B001026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClosantel
CAS57808-65-8
Synonymsclosantel
N-(5-chloro-4((4-chlorophenyl)cyanomethyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
Molecular FormulaC22H14Cl2I2N2O2
Molecular Weight663.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)
InChIKeyJMPFSEBWVLAJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Closantel (CAS 57808-65-8) as a Halogenated Salicylanilide Anthelmintic for Veterinary Research and Procurement


Closantel (CAS 57808-65-8) is a halogenated salicylanilide anthelmintic compound [1] with a molecular weight of 663.07 g/mol . It functions as a proton ionophore, uncoupling oxidative phosphorylation in parasites, and has also been identified as a potent and specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) with an IC50 of 1.6 μM and a Ki of 468 nM [1]. Its high (>99%) plasma protein binding contributes to an extended terminal half-life of approximately 2-3 weeks in ruminants, which is a critical determinant of its prolonged anthelmintic activity and its pharmacokinetic profile [2].

Why Closantel Cannot Be Interchanged with Other Flukicides or Nematocides in Research or Clinical Practice


In-class compounds like triclabendazole, nitroxynil, and rafoxanide exhibit distinct and clinically significant differences in their spectrum of activity against immature vs. adult liver flukes [1]. Furthermore, the emergence of widespread triclabendazole resistance in Fasciola hepatica populations [2] and multi-drug resistance in Haemonchus contortus [3] means that substituting one anthelmintic for another without supporting efficacy data can lead to treatment failure. Closantel's unique combination of potent activity against specific drug-resistant strains and its prolonged pharmacokinetic half-life [4] provides a differentiated profile that is not matched by all alternatives, making careful selection essential for successful parasite control programs and research outcomes.

Quantitative Evidence for the Differentiated Selection of Closantel (CAS 57808-65-8)


Superior and Sustained Efficacy vs. Triclabendazole in Controlling Fasciola hepatica in Cattle

Closantel demonstrates significantly higher and more durable therapeutic efficacy compared to triclabendazole (TCBZ) in the treatment of natural F. hepatica infections in dairy cattle. In a controlled study, TCBZ showed inadequate efficacy of ≤80.8%, while closantel maintained high efficacy of ≥90% at both 15 and 30 days post-treatment [1]. This sustained efficacy is also favorable compared to nitroxynil, which saw a decline from 92.9% at day 15 to 82.1% by day 30 [1].

Fasciola hepatica Anthelmintic resistance Triclabendazole Nitroxynil Rafoxanide

Full Efficacy Against Triclabendazole-Resistant Fasciola hepatica in Sheep Flocks

In a comparative survey of 13 sheep farms in Northern Ireland, triclabendazole (TCBZ) was found to be ineffective in treating chronic fasciolosis in all flocks with a high fluke burden. In contrast, both closantel and nitroxynil were found to be fully effective against these TCBZ-resistant F. hepatica flukes in every affected flock [1]. This finding is critical for procurement in regions facing TCBZ resistance.

Fasciola hepatica Drug resistance Triclabendazole Sheep FECRT

100% Efficacy Against Multi-Drug Resistant Haemonchus contortus Compared to Failed Alternatives

In a controlled trial using lambs infected with an ivermectin-resistant strain of H. contortus, closantel achieved 100% efficacy in reducing worm counts. In stark contrast, injectable ivermectin (47.6% efficacy), oral ivermectin (24.2%), albendazole (38.5%), and levamisole (41.4%) were largely ineffective [1]. This highlights closantel's unique position as the only effective treatment option against this specific multi-drug resistant parasite population.

Haemonchus contortus Anthelmintic resistance Ivermectin Albendazole Levamisole

Extended Terminal Half-Life Provides Prolonged Anthelmintic Activity vs. Oxyclozanide

The pharmacokinetic profile of closantel is distinguished by an exceptionally long terminal half-life, which is over twice that of oxyclozanide. A comparative study in sheep found the mean terminal half-life of closantel to be 14.5 days, similar to rafoxanide (16.6 days), but substantially longer than that of oxyclozanide (6.4 days) [1]. This extended persistence is a key factor in its sustained efficacy and prolonged withdrawal periods.

Pharmacokinetics Half-life Salicylanilide Oxyclozanide Rafoxanide

Validated Application Scenarios for Closantel (CAS 57808-65-8) in Research and Veterinary Practice


Controlling Fasciola hepatica in Regions with Confirmed Triclabendazole Resistance

Closantel is indicated for the strategic control of chronic fasciolosis in sheep and cattle, particularly in regions where triclabendazole resistance has been documented. Its proven, full efficacy against TCBZ-resistant adult flukes, as demonstrated in multiple field studies, makes it a critical tool for maintaining herd health and minimizing pasture contamination [1].

Managing Multi-Drug Resistant Haemonchus contortus Infections in Small Ruminants

Closantel is a key anthelmintic for managing Haemonchus contortus populations that have developed resistance to other major drug classes, including ivermectin, benzimidazoles, and levamisole. It has shown 100% efficacy in controlled studies where these alternatives failed, providing a necessary therapeutic option for severe, drug-resistant infections [2].

Strategic Fluke Control Programs Targeting Late Immature and Adult Stages

Due to its spectrum of activity against flukes from approximately five weeks of age and its prolonged half-life (14.5 days), closantel is a primary option for strategic control programs. It can be used to target late immature and adult fluke burdens, which is particularly important on farms where triclabendazole resistance prevents effective early-stage control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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